3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol
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Overview
Description
3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as using iodine-mediated electrophilic cyclization.
Substitution Reactions:
Final Functionalization: The amino group and the propanol moiety are introduced in the final steps, often through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent, with activity against various cancer cell lines. It can induce apoptosis and inhibit cell proliferation by targeting specific molecular pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the biological pathways involved in cell growth and apoptosis.
Mechanism of Action
The mechanism of action of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol involves its interaction with specific molecular targets. It can bind to and inhibit enzymes involved in cell proliferation, such as protein kinases . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) .
Comparison with Similar Compounds
Similar compounds to 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine: This compound is a selective adenosine A2A receptor antagonist with high affinity.
The uniqueness of this compound lies in its specific substitution pattern and its ability to target multiple pathways involved in cell proliferation and apoptosis.
Properties
Molecular Formula |
C22H22N4O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C22H22N4O2/c1-28-18-10-8-17(9-11-18)26-14-19(16-6-3-2-4-7-16)20-21(23-12-5-13-27)24-15-25-22(20)26/h2-4,6-11,14-15,27H,5,12-13H2,1H3,(H,23,24,25) |
InChI Key |
OZDZZVIOOYLLIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
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